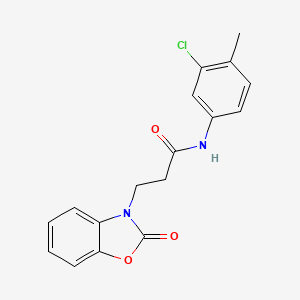
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as CMP-OXP, is a synthetic molecule that has been developed for use in scientific research and lab experiments. CMP-OXP is a small molecule that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). It is a GABA receptor agonist, meaning that it binds to the same receptors as GABA and can activate them to produce a physiological response. CMP-OXP has been studied extensively for its potential to be used in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the same receptors as GABA and activates them to produce a physiological response. Specifically, this compound binds to GABA-A receptors, which are located in the central nervous system. When this compound binds to these receptors, it activates them and causes an influx of chloride ions into the cell. This influx of chloride ions causes the cell to become more electrically negative, which has a calming effect on the cell.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity, reduce anxiety-like behavior, and reduce depression-like behavior. It has also been shown to reduce cognitive impairment in Alzheimer’s disease, reduce the risk of relapse in addiction, and produce anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in lab experiments is that it is a synthetic molecule, so it can be easily synthesized and used in experiments. In addition, this compound has been studied extensively and has been shown to produce a variety of biochemical and physiological effects. However, one of the limitations of using this compound in lab experiments is that it is a small molecule and is not very stable, so it can degrade quickly.
Orientations Futures
There are a number of potential future directions for the use of N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in scientific research and lab experiments. One potential future direction is to study the effects of this compound on other neurological disorders, such as autism and Parkinson’s disease. Another potential future direction is to study the effects of this compound on inflammation and its potential to be used as an anti-inflammatory agent. Additionally, this compound could be studied for its potential to be used in the treatment of pain and as an analgesic. Finally, this compound could be studied for its potential to be used as an anti-cancer agent.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methylphenol with 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl propionamide in a solvent. This reaction produces a compound known as 2-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide. This compound is then reacted with a base in a solvent to produce this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied extensively for its potential to be used in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In animal studies, this compound has been shown to reduce seizure activity in mice and rats, as well as reduce anxiety-like behavior. It has also been shown to reduce depression-like behavior in rats. This compound has also been studied for its potential to treat cognitive impairment in Alzheimer’s disease. In addition, this compound has been studied for its potential to treat addiction and reduce the risk of relapse.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCDLPPDWZFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B6576323.png)
![3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576341.png)
![2-[(2-methyl-1H-indol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6576348.png)
![10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B6576353.png)
![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)
![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)


![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)
![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)